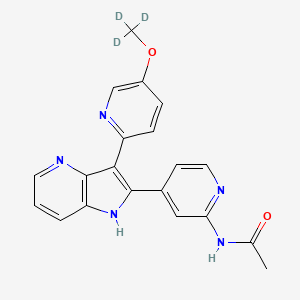
O-Phenyl (4-((4-nitrophenyl)amino)phenyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenithionate is a chemical compound with the molecular formula C19H15N3O3S. It is known for its bioactive properties, particularly in the field of anti-schistosomiasis research. The compound has been studied for its potential inhibitory effects on larval and adult schistosomes, making it a promising candidate for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenithionate can be synthesized through a series of chemical reactions involving the coupling of various aromatic compounds. The synthesis typically involves the use of phenyl isothiocyanate and 4-nitroaniline as starting materials. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of phenithionate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phenithionate undergoes various chemical reactions, including:
Oxidation: Phenithionate can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in phenithionate can be reduced to an amine group.
Substitution: Phenithionate can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its inhibitory effects on schistosomes, making it a potential anti-parasitic agent.
Medicine: Investigated for its potential use in developing drugs for treating schistosomiasis.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
Phenithionate exerts its effects primarily through the inhibition of key enzymes in schistosomes. The compound targets enzymes involved in the metabolic pathways of the parasite, leading to its death. The exact molecular targets and pathways are still under investigation, but it is believed that phenithionate disrupts the energy metabolism of the parasite .
Vergleich Mit ähnlichen Verbindungen
Phenithionate is unique in its structure and bioactivity compared to other similar compounds. Some similar compounds include:
Phenyl isothiocyanate: Used as a starting material in the synthesis of phenithionate.
4-Nitroaniline: Another starting material used in the synthesis.
Sulfoxides and sulfones: Oxidation products of phenithionate.
Phenithionate stands out due to its specific inhibitory effects on schistosomes, making it a valuable compound in anti-parasitic research .
Eigenschaften
Molekularformel |
C19H15N3O3S |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
O-phenyl N-[4-(4-nitroanilino)phenyl]carbamothioate |
InChI |
InChI=1S/C19H15N3O3S/c23-22(24)17-12-10-15(11-13-17)20-14-6-8-16(9-7-14)21-19(26)25-18-4-2-1-3-5-18/h1-13,20H,(H,21,26) |
InChI-Schlüssel |
APHVAXJCHYGZAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


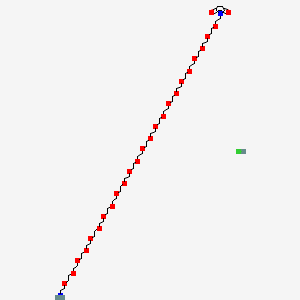
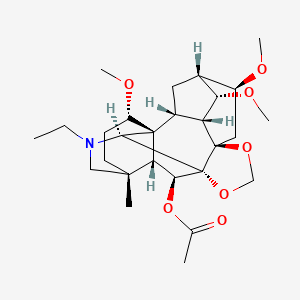



![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)

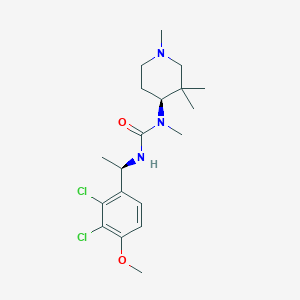

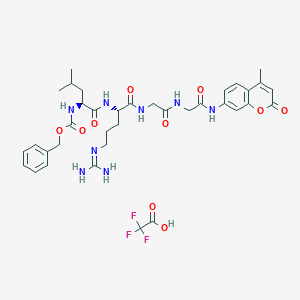

![3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931503.png)

